5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole
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Description
5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H17FN4O3 and its molecular weight is 380.379. The purity is usually 95%.
The exact mass of the compound 5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytochrome P450-Mediated Metabolic Studies
Setileuton, a molecule structurally related to the queried compound and also containing the 1,3,4-oxadiazole moiety, was studied for its metabolic properties. This molecule, investigated for asthma and atherosclerosis treatment, undergoes a cytochrome P450-mediated metabolic ring opening of the 1,3,4-oxadiazole portion. This study provides insights into the metabolic pathways and enzymatic interactions of similar compounds containing the 1,3,4-oxadiazole ring (Maciolek et al., 2011).
Cytotoxicity and Structural Analysis
Several 1,3,4-oxadiazoline derivatives, structurally akin to the compound , were synthesized and tested for their cytotoxic effects on human cancer cell lines. The study delved into the structural intricacies and interaction mechanisms of these compounds, shedding light on their potential as therapeutic agents (Tien et al., 2018).
Liquid Crystalline Properties
Research on bent-shaped 1,3,4-oxadiazole-based compounds, related to the queried chemical, revealed their unique liquid crystalline properties. The study explored the mesomorphic behaviors, offering perspectives on the utilization of such compounds in advanced material sciences (Zhu et al., 2009).
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole moiety have been evaluated for their antimicrobial properties. A study focused on synthesizing and testing various derivatives, providing valuable insights into their potential therapeutic applications (Tien et al., 2016).
Fluoride Chemosensors
Compounds integrating the 1,3,4-oxadiazole group have been utilized in the development of anion sensors. The unique structural attributes and interactive behaviors of these compounds offer significant implications in chemical sensing technologies (Ma et al., 2013).
properties
IUPAC Name |
2-(4-fluorophenyl)-5-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3/c1-12(2)26-16-9-5-13(6-10-16)19-22-17(28-25-19)11-18-23-24-20(27-18)14-3-7-15(21)8-4-14/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMUJYSQOXMNMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole |
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